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molecular formula C9H17NO4 B8388394 Ethyl 4-[(2-hydroxyethyl)(methyl)amino]-4-oxobutanoate

Ethyl 4-[(2-hydroxyethyl)(methyl)amino]-4-oxobutanoate

Cat. No. B8388394
M. Wt: 203.24 g/mol
InChI Key: XNRYYUBCVJXJNO-UHFFFAOYSA-N
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Patent
US09062032B2

Procedure details

To a mixture of 6.2 mL of 2-(methylamino)ethanol, 6.48 g of sodium hydrogen carbonate, 60 mL of THF, and 30 mL of water was added dropwise 10 mL of ethyl succinyl chloride over 30 minutes under ice cooling, followed by stirring for 3 hours. The reaction mixture was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=11:4), thereby obtaining 12.0 g of ethyl 4-[(2-hydroxyethyl)(methyl)amino]-4-oxobutanoate.
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH2:3][CH2:4][OH:5].[C:6](=[O:9])([O-])[OH:7].[Na+].[CH2:11]1[CH2:15][O:14]C[CH2:12]1.[CH2:16](C(CC(Cl)=O)C(Cl)=O)[CH3:17]>O>[OH:5][CH2:4][CH2:3][N:2]([CH3:1])[C:15](=[O:14])[CH2:11][CH2:12][C:6]([O:7][CH2:16][CH3:17])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
6.2 mL
Type
reactant
Smiles
CNCCO
Name
Quantity
6.48 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)C(C(=O)Cl)CC(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane:ethyl acetate=11:4)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCN(C(CCC(=O)OCC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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